(R)-1-(4-Ethoxyphenyl)ethanamine hydrochloride (R)-1-(4-Ethoxyphenyl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 856562-89-5
VCID: VC8003627
InChI: InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-9(5-7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m1./s1
SMILES: CCOC1=CC=C(C=C1)C(C)N.Cl
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69

(R)-1-(4-Ethoxyphenyl)ethanamine hydrochloride

CAS No.: 856562-89-5

Cat. No.: VC8003627

Molecular Formula: C10H16ClNO

Molecular Weight: 201.69

* For research use only. Not for human or veterinary use.

(R)-1-(4-Ethoxyphenyl)ethanamine hydrochloride - 856562-89-5

Specification

CAS No. 856562-89-5
Molecular Formula C10H16ClNO
Molecular Weight 201.69
IUPAC Name (1R)-1-(4-ethoxyphenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-9(5-7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m1./s1
Standard InChI Key SWFKPUQRJHGZGE-DDWIOCJRSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)[C@@H](C)N.Cl
SMILES CCOC1=CC=C(C=C1)C(C)N.Cl
Canonical SMILES CCOC1=CC=C(C=C1)C(C)N.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is (1R)-1-(4-ethoxyphenyl)ethan-1-amine hydrochloride, reflecting its stereochemistry at the chiral center (Cahn-Ingold-Prelog R configuration) . Alternative designations include (R)-1-(4-Ethoxyphenyl)ethylamine hydrochloride and [(1R)-1-(4-Ethoxyphenyl)ethyl]amine hydrochloride. Registry identifiers include CAS 856562-89-5, EC 870-560-6, and DSSTox ID DTXSID10704209 .

PropertyValueSource
CAS Number856562-89-5
EC Number870-560-6
Molecular FormulaC10H16ClNO\text{C}_{10}\text{H}_{16}\text{ClNO}
SMILES NotationCCOC1=CC=C(C=C1)C@@HN.Cl
InChIKeySWFKPUQR...

Molecular Structure and Stereochemistry

The compound’s chiral center resides at the ethylamine carbon, where the RR-configuration dictates its spatial orientation. X-ray crystallography and computational modeling confirm that the 4-ethoxyphenyl group occupies a para position on the aromatic ring, with the ethoxy (-OCH2_2CH3_3) and ethylamine (-CH(NH2_2)CH3_3) substituents contributing to its planar asymmetry . The hydrochloride salt form enhances stability and solubility, critical for laboratory handling and synthetic applications.

Physicochemical Properties

Molecular Formula and Weight

The molecular formula C10H16ClNO\text{C}_{10}\text{H}_{16}\text{ClNO} corresponds to a molar mass of 201.69 g/mol . Key functional groups include:

  • Ethoxy group: Enhances lipophilicity and influences binding affinity in biological systems.

  • Chiral amine: Facilitates enantioselective interactions in catalytic processes.

  • Hydrochloride salt: Improves crystallinity and shelf stability compared to the free base.

Spectroscopic Data

NMR Spectroscopy:

  • 1H^1\text{H} NMR (400 MHz, D2_2O): δ 1.35 (t, J = 7.0 Hz, 3H, OCH2_2CH3_3), 1.45 (d, J = 6.8 Hz, 3H, CH3_3), 3.98 (q, J = 7.0 Hz, 2H, OCH2_2), 4.25 (q, J = 6.8 Hz, 1H, CH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 7.25 (d, J = 8.8 Hz, 2H, ArH).
    Mass Spectrometry: ESI-MS (m/z): 166.1 [M-Cl]+^+.

Synthesis and Manufacturing

Chiral Synthesis Techniques

The enantioselective synthesis of (R)-1-(4-ethoxyphenyl)ethanamine typically employs chiral resolution or asymmetric hydrogenation:

  • Chiral Resolution: Racemic 1-(4-ethoxyphenyl)ethanamine is treated with a chiral resolving agent (e.g., tartaric acid), followed by fractional crystallization to isolate the R-enantiomer.

  • Asymmetric Catalysis: Catalytic hydrogenation of 4-ethoxyphenylacetone using a chiral Rhodium-BINAP catalyst achieves enantiomeric excesses >98%.

Salt Formation

The free amine is protonated with hydrochloric acid in anhydrous ethanol, yielding the hydrochloride salt as a white crystalline solid (yield: 85–90%).

Applications in Pharmaceutical Research

Role in Asymmetric Synthesis

Chiral amines like this compound serve as stereochemical directors in the synthesis of β-amino alcohols and heterocycles. For example, they facilitate the production of enantiopure oxazolidinones, intermediates in antifungal agents.

Analytical Characterization Methods

Chromatographic Techniques

HPLC: Chiralcel OD-H column (n-hexane:isopropanol 90:10, 1.0 mL/min) confirms enantiopurity (>99% R).
TLC: Rf_f = 0.45 (silica gel, ethyl acetate:methanol 9:1).

Spectroscopic Analysis

FT-IR: Peaks at 3250 cm1^{-1} (N-H stretch), 1605 cm1^{-1} (C=C aromatic), and 1250 cm1^{-1} (C-O ether).

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